Disodium 5'-ribonucleotide

Descripción general

Descripción

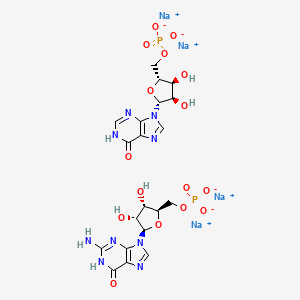

Disodium 5’-ribonucleotide is a compound commonly used as a flavor enhancer in the food industry. It is a mixture of disodium inosinate and disodium guanylate in equal proportions. This compound is known for its ability to enhance the umami taste, making it a popular additive in various processed foods .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Disodium 5’-ribonucleotide can be synthesized through the fermentation of carbohydrates, followed by extraction and purification processes. The primary components, disodium inosinate and disodium guanylate, are produced from yeast extract or through the fermentation of carbohydrates. These components are then reacted with sodium hydroxide to form the final product .

Industrial Production Methods: In industrial settings, the production of disodium 5’-ribonucleotide involves large-scale fermentation processes. Carbohydrates are fermented to produce nucleotides, which are then extracted and purified. The nucleotides are subsequently reacted with sodium hydroxide to form disodium inosinate and disodium guanylate. These two compounds are mixed in equal proportions to produce disodium 5’-ribonucleotide .

Análisis De Reacciones Químicas

Acid Hydrolysis and Degradation

DSRN undergoes hydrolysis under acidic conditions, breaking into its constituent nucleotides. Key findings include:

Reaction with Hydrochloric Acid (HCl)

Stability in Acidic Environments

-

DSRN degrades into hypoxanthine and guanine derivatives under prolonged acidic exposure, with uric acid as a secondary metabolite .

Table 1: Acid Hydrolysis Parameters

| Condition | Reagents | Products | Reference |

|---|---|---|---|

| 10% HCl, 60–80°C, 10 min | Zinc powder | IMP, GMP | |

| pH < 3.0 | Gastric fluid simulant | Hypoxanthine, guanine |

Enzymatic and Metabolic Reactions

DSRN is metabolized via purine degradation pathways, involving specific enzymes:

Key Enzymatic Pathways

-

Xanthine Oxidase : Converts hypoxanthine (from IMP) to xanthine and subsequently to uric acid .

-

Uricase : Further oxidizes uric acid to allantoin in non-primate mammals .

Metabolic Byproducts

-

Uric Acid : Elevated serum levels observed in studies, particularly at doses >1% of dietary intake .

-

Allantoin : Primary excretion product, accounting for 70–84% of ingested DSRN in urine .

Table 2: Enzymatic Reaction Outcomes

| Enzyme | Substrate | Product | Biological Impact |

|---|---|---|---|

| Xanthine oxidase | Hypoxanthine | Uric acid | Risk factor for gout |

| Uricase | Uric acid | Allantoin | Non-toxic excretion metabolite |

Stability and Solubility

DSRN’s reactivity is influenced by its physical properties:

Solubility Profile

Thermal Stability

Interaction with Alkaline Reagents

During industrial synthesis, sodium hydroxide (NaOH) is critical:

Neutralization Reaction

-

Conditions : Fermented nucleotides reacted with NaOH (pH 7.0–8.5) .

-

Outcome : Forms disodium salts (E631 and E627) with enhanced solubility and stability .

Redox Reactions

DSRN participates in redox processes under specific conditions:

Zinc-Mediated Reduction

-

Conditions : HCl + zinc powder generates reducing environment .

-

Outcome : Ribose moieties are reduced, facilitating spectrophotometric quantification .

Research Implications

-

Toxicity Studies : Acute oral LD50 values in rodents exceed 10,000 mg/kg bw, indicating low toxicity .

-

Enzyme Modulation : DSRN upregulates liver enzymes (e.g., hypoxanthine-guanine phosphoribosyltransferase) at high doses, altering purine metabolism .

For further validation, consult primary sources such as JECFA monographs and regulatory specifications .

Aplicaciones Científicas De Investigación

Food Industry

- Flavor Enhancement : DSRN is widely used in processed foods such as snacks, soups, and sauces to improve taste. Its effectiveness is particularly noted when combined with MSG, leading to a more intense umami flavor profile .

Biochemical Research

- Nucleotide Function Studies : DSRN plays a role in studies related to nucleotide metabolism and cellular signaling pathways. As a nucleotide derivative, it is involved in protein synthesis and acts as a signaling molecule within cells .

Pharmaceutical Applications

- Therapeutic Potential : Research has explored DSRN's potential benefits in medical formulations. It has been studied for its safety profile and lack of genotoxicity, making it a candidate for use in various pharmaceutical products .

Metabolic Effects

Studies indicate that DSRN can influence metabolic processes:

- Uric Acid Levels : The breakdown products of DSRN may increase uric acid levels in the blood, which could be a concern for individuals with metabolic disorders like gout; however, no significant adverse effects have been noted in healthy populations .

Case Studies and Research Findings

Safety Profile

Disodium 5'-ribonucleotide has been evaluated for safety:

- Non-Carcinogenic : Studies indicate that DSRN does not exhibit genotoxic, mutagenic, or carcinogenic properties. There are currently no established Acceptable Daily Intake (ADI) limits due to its favorable safety profile .

- Long-Term Consumption : Long-term feeding studies have demonstrated that even high dietary levels do not adversely affect health indicators such as body weight or organ function in animal models .

Mecanismo De Acción

Disodium 5’-ribonucleotide enhances the umami taste by interacting with taste receptors on the tongue. It works synergistically with monosodium glutamate to amplify the umami flavor. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a savory taste .

Comparación Con Compuestos Similares

Disodium Inosinate: One of the components of disodium 5’-ribonucleotide, used as a flavor enhancer.

Disodium Guanylate: The other component of disodium 5’-ribonucleotide, also used as a flavor enhancer.

Monosodium Glutamate: Another common flavor enhancer that works synergistically with disodium 5’-ribonucleotide to enhance the umami taste

Uniqueness: Disodium 5’-ribonucleotide is unique in its ability to enhance the umami taste more effectively when used in combination with monosodium glutamate. This synergistic effect makes it a valuable additive in the food industry, providing a more intense and satisfying flavor profile compared to using monosodium glutamate alone .

Actividad Biológica

Disodium 5'-ribonucleotide (DSRN) is a flavor enhancer and a nucleotide derivative that has gained attention for its biological activity and applications in food and pharmaceuticals. This article explores the compound's biological properties, safety profile, and relevant research findings.

Overview of this compound

This compound is composed of a mixture of disodium 5'-inosinate (E631) and disodium 5'-guanylate (E627). It is primarily recognized for its ability to enhance flavor, particularly the umami taste, and is widely used in processed foods, snacks, and seasonings.

Biological Activity

Mechanism of Action

The biological activity of DSRN is attributed to its role in cellular metabolism and signaling. As a nucleotide, it participates in various biochemical processes, including:

- Protein Synthesis : DSRN is involved in the synthesis of proteins by providing essential nucleotides required for RNA synthesis.

- Cell Signaling : It plays a role in cell signaling pathways, influencing cellular responses to nutrients and hormones.

Research Findings

Several studies have investigated the effects of DSRN on health and metabolism:

- Long-Term Feeding Studies : A study conducted on beagle dogs over two years showed that diets containing up to 2% DSRN did not result in adverse effects on health indicators such as body weight, organ weights, or blood chemistry . This suggests a favorable safety profile for long-term consumption.

- Acute Toxicity Studies : Research indicated that intravenous administration of DSRN in mice led to initial behavioral depression followed by excitation at higher doses, but no significant long-term effects were noted .

- Metabolic Effects : DSRN can increase uric acid levels in the blood due to its breakdown products. While this may pose risks for individuals with metabolic disorders like gout, it has not been shown to cause significant adverse effects in healthy populations .

Safety Profile

The Joint FAO/WHO Expert Committee on Food Additives has classified DSRN as having "ADI Not Specified," indicating no toxicological concerns at any level of intake . Additionally, studies have shown no genotoxicity or carcinogenicity associated with DSRN .

Comparative Analysis

| Aspect | This compound | Disodium Guanylate (E627) | Disodium Inosinate (E631) |

|---|---|---|---|

| Flavor Enhancement | Yes | Yes | Yes |

| Safety Classification | ADI Not Specified | ADI Not Specified | ADI Not Specified |

| Uric Acid Increase Potential | Moderate | Moderate | Moderate |

| Common Uses | Snacks, sauces | Snacks, soups | Snacks, soups |

Case Studies

Propiedades

IUPAC Name |

tetrasodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P.C10H13N4O8P.4Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;;/q;;4*+1/p-4/t3-,5-,6-,9-;4-,6-,7-,10-;;;;/m11..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLJNOHNHRBUBC-SIHAWKHTSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N9Na4O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

799.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, white or nearly white crystals or powder | |

| Record name | DISODIUM 5'-RIBONUCLEOTIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Soluble in water, sparingly soluble in ethanol practically insoluble in ether | |

| Record name | DISODIUM 5'-RIBONUCLEOTIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.